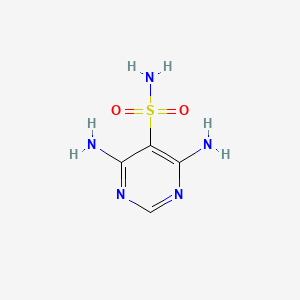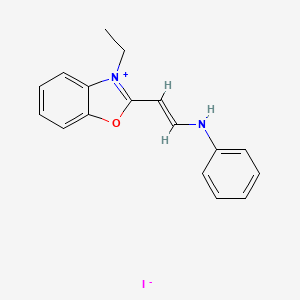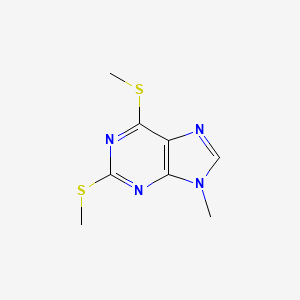
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2,6-bis(methylthio)-9H-purine is a purine derivative known for its unique chemical structure and potential applications in various scientific fields. Purine derivatives are significant due to their roles in biological systems and their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 9-Methyl-2,6-bis(methylthio)-9H-purine typically involves the alkylation of a purine core. One method involves using 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione as a starting material. The reaction is carried out in dimethylformamide (DMF) with the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodomethane as the alkylating agent .
Analyse Chemischer Reaktionen
9-Methyl-2,6-bis(methylthio)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are explored for their biological activities, including anticancer properties.
Medicine: Purine derivatives are investigated for their potential therapeutic effects, particularly in targeting specific proteins involved in diseases like cancer.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-Methyl-2,6-bis(methylthio)-9H-purine involves its interaction with molecular targets in biological systems. It can disrupt protein-protein interactions, such as those between molecular chaperones and growth factors, thereby inhibiting processes like angiogenesis in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Methyl-2,6-bis(methylthio)-9H-purine include other purine derivatives with different substituents. These compounds share a purine core but differ in their functional groups, which can significantly affect their biological activities and applications. For example, compounds with different alkyl or aryl groups may have varying degrees of efficacy in inhibiting specific protein interactions .
Eigenschaften
CAS-Nummer |
39008-22-5 |
|---|---|
Molekularformel |
C8H10N4S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
9-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3 |
InChI-Schlüssel |
LBACQTAXBQXLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=C(N=C2SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
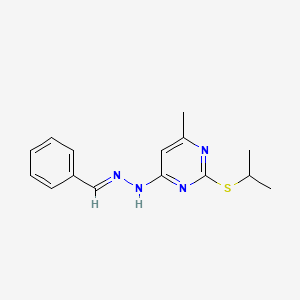
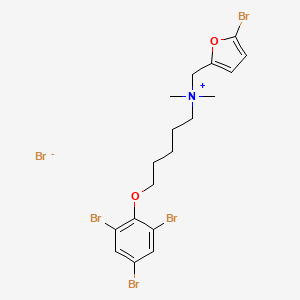

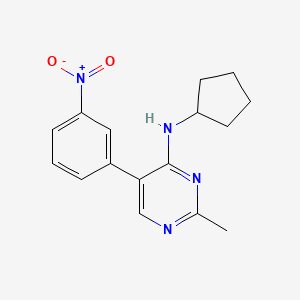
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)


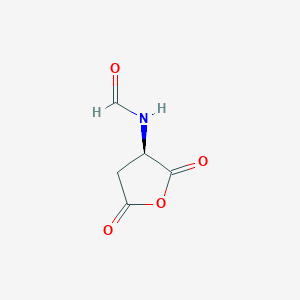
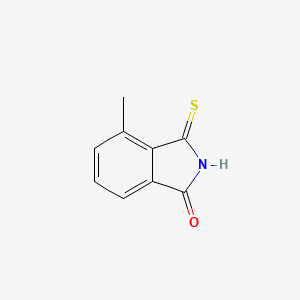
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
